molecular formula C7H10 B095174 Cyclopropane, 1,1-diethenyl- CAS No. 17085-84-6

Cyclopropane, 1,1-diethenyl-

Cat. No. B095174
CAS RN: 17085-84-6
M. Wt: 94.15 g/mol
InChI Key: UDKCHWVGPNQSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropane, 1,1-diethenyl-, also known as vinylcyclopropane, is a cyclic hydrocarbon that has been widely used in scientific research. It is a colorless gas that is highly flammable and has a mild, sweet odor. The unique structure and properties of vinylcyclopropane make it an important tool for studying various biochemical and physiological processes.

Mechanism Of Action

Vinylcyclopropane exerts its effects by binding to and inhibiting the activity of the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACS), which is involved in the biosynthesis of ethylene. By inhibiting ACS activity, Cyclopropane, 1,1-diethenyl-opane reduces ethylene production and signaling, leading to changes in various physiological processes in plants.

Biochemical And Physiological Effects

Vinylcyclopropane has been shown to have a variety of biochemical and physiological effects in plants. It has been shown to delay fruit ripening, prolong the shelf life of fruits and vegetables, and enhance plant stress tolerance. It has also been shown to modulate the expression of genes involved in various physiological processes, including cell wall metabolism, stress responses, and hormone signaling.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Cyclopropane, 1,1-diethenyl-opane in lab experiments is its ability to specifically inhibit ethylene biosynthesis and signaling pathways, allowing researchers to study the effects of ethylene on various physiological processes in plants. However, one of the limitations of using Cyclopropane, 1,1-diethenyl-opane is its high reactivity and flammability, which requires special handling and safety precautions.

Future Directions

There are many future directions for research involving Cyclopropane, 1,1-diethenyl-opane. One area of interest is the development of new methods for synthesizing Cyclopropane, 1,1-diethenyl-opane that are more efficient and environmentally friendly. Another area of interest is the identification of new targets for Cyclopropane, 1,1-diethenyl-opane, which could lead to the discovery of new pathways involved in plant physiology and stress responses. Finally, the application of Cyclopropane, 1,1-diethenyl-opane in other fields, such as medicine and materials science, is an area of emerging interest.

Synthesis Methods

Vinylcyclopropane can be synthesized through a variety of methods, including the reaction of cyclopropane with acetylene or the dehydrogenation of 1,1-dichloroethene. One of the most commonly used methods involves the reaction of cyclopropane with vinylmagnesium bromide, which yields Cyclopropane, 1,1-diethenyl-opane as a product.

Scientific Research Applications

Vinylcyclopropane has been extensively used in scientific research, particularly in the field of plant biology. It has been shown to play a crucial role in the regulation of ethylene biosynthesis and signaling pathways in plants. Ethylene is a plant hormone that is involved in various physiological processes, including fruit ripening, flower senescence, and stress responses.

properties

CAS RN

17085-84-6

Product Name

Cyclopropane, 1,1-diethenyl-

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

1,1-bis(ethenyl)cyclopropane

InChI

InChI=1S/C7H10/c1-3-7(4-2)5-6-7/h3-4H,1-2,5-6H2

InChI Key

UDKCHWVGPNQSQK-UHFFFAOYSA-N

SMILES

C=CC1(CC1)C=C

Canonical SMILES

C=CC1(CC1)C=C

Other CAS RN

17085-84-6

synonyms

Cyclopropane, 1,1-diethenyl-

Origin of Product

United States

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